molecular formula C16H14N4O B12477440 2-Methyl-1-phenyl-5-phenylazo-1,5-dihydro-imidazol-4-one

2-Methyl-1-phenyl-5-phenylazo-1,5-dihydro-imidazol-4-one

Cat. No.: B12477440
M. Wt: 278.31 g/mol
InChI Key: HVTKMMYIUYGONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-phenyl-5-[(1E)-2-phenyldiazen-1-yl]-5H-imidazol-4-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-phenyl-5-[(1E)-2-phenyldiazen-1-yl]-5H-imidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1-phenyl-1-propene with hydrazine derivatives, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-phenyl-5-[(1E)-2-phenyldiazen-1-yl]-5H-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methyl-1-phenyl-5-[(1E)-2-phenyldiazen-1-yl]-5H-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1-phenyl-5-[(1E)-2-phenyldiazen-1-yl]-5H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-phenyl-5-[(1E)-2-phenyldiazen-1-yl]-5H-imidazol-4-one is unique due to its specific substitution pattern and the presence of the phenyldiazenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

2-methyl-3-phenyl-4-phenyldiazenyl-4H-imidazol-5-one

InChI

InChI=1S/C16H14N4O/c1-12-17-16(21)15(19-18-13-8-4-2-5-9-13)20(12)14-10-6-3-7-11-14/h2-11,15H,1H3

InChI Key

HVTKMMYIUYGONQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(N1C2=CC=CC=C2)N=NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.